Diallyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate is a complex organic compound with the molecular formula C25H22N2O6 .
Preparation Methods
The synthesis of Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate involves multiple steps. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial effects could result from disrupting bacterial cell walls or interfering with essential metabolic processes .
Comparison with Similar Compounds
Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits anticancer and antiviral activities.
The uniqueness of Diallyl 2,6-diamino-4-(4-methylphenyl)furo2,3-Fbenzofuran-3,7-dicarboxylate lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
Molecular Formula |
C25H22N2O6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C25H22N2O6/c1-4-10-30-24(28)18-15-12-16-19(20(23(27)32-16)25(29)31-11-5-2)17(21(15)33-22(18)26)14-8-6-13(3)7-9-14/h4-9,12H,1-2,10-11,26-27H2,3H3 |
InChI Key |
KVIMBKUZZUSEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC4=C2C(=C(O4)N)C(=O)OCC=C)C(=C(O3)N)C(=O)OCC=C |
Origin of Product |
United States |
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